molecular formula C20H30 B1295352 1,1'-Biadamantane CAS No. 3732-31-8

1,1'-Biadamantane

Cat. No.: B1295352
CAS No.: 3732-31-8
M. Wt: 270.5 g/mol
InChI Key: MPXKIFWZOQVOLN-UHFFFAOYSA-N
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Description

]decane), is an organic compound with the molecular formula C20H30. It is a white crystalline solid that is odorless and has high melting and boiling points . This compound is part of the adamantane family, which is known for its rigid and highly symmetrical structure. The unique structure of 1,1’-Biadamantane makes it an interesting subject for various scientific research and industrial applications.

Preparation Methods

1,1’-Biadamantane can be synthesized through several methods. One common method involves the reaction of adamantane with a nitrosyl compound. Specifically, the reaction of adamantane and nitrosotriformate yields 1,1’-Biadamantane . Another method involves the bromination of adamantane followed by a Friedel-Crafts alkylation reaction using aluminum chloride or aluminum bromide as catalysts . Industrial production methods typically involve similar synthetic routes but are optimized for larger scale production.

Chemical Reactions Analysis

1,1’-Biadamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, aluminum chloride, and lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1’-Biadamantane is primarily related to its rigid and symmetrical structure. This structure allows it to interact with various molecular targets and pathways in a unique manner. For example, in materials science, its rigidity and stability contribute to the enhanced properties of the materials it is added to .

Comparison with Similar Compounds

1,1’-Biadamantane is unique compared to other similar compounds due to its highly symmetrical and rigid structure. Similar compounds include:

These compounds share some common features but differ in their specific structures and applications.

Properties

IUPAC Name

1-(1-adamantyl)adamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30/c1-13-2-15-3-14(1)8-19(7-13,9-15)20-10-16-4-17(11-20)6-18(5-16)12-20/h13-18H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXKIFWZOQVOLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C45CC6CC(C4)CC(C6)C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190767
Record name 1,1'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3732-31-8
Record name 1,1'-Biadamantane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003732318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biadamantane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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